molecular formula C9H11NO4 B11760482 2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate

2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate

Cat. No.: B11760482
M. Wt: 197.19 g/mol
InChI Key: JXNMKQZQWQGNMO-UHFFFAOYSA-N
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Description

2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its two ester functional groups attached to the pyrrole ring, which can significantly influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate typically involves a Knorr-type reaction. This reaction starts with methyl 3-oxopentanoate, which undergoes cyclization in the presence of an acid catalyst to form the pyrrole ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the ester groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms on the pyrrole ring with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in esterification and hydrolysis reactions, while the pyrrole ring can engage in aromatic substitution reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl 4-methyl 1-benzoyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester

Uniqueness

2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and applications. The presence of both ethyl and methyl groups, along with two ester functionalities, provides a distinct chemical profile compared to other pyrrole derivatives .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl 1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C9H11NO4/c1-3-14-9(12)7-4-6(5-10-7)8(11)13-2/h4-5,10H,3H2,1-2H3

InChI Key

JXNMKQZQWQGNMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)OC

Origin of Product

United States

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